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Compound of Interest

Compound Name: 3-(Hexadecyloxy)propylamine

CAS No.: 4673-33-0

Cat. No.: B1619834 Get Quote

Senior Application Scientist Desk
Status: Active | Topic: Cationic Ether Lipid Aggregation | Molecule: CAS 5908-87-2[1][2][3]

Introduction
Welcome to the technical support center for 3-(Hexadecyloxy)propylamine (HOPA). As a

Senior Application Scientist, I understand that working with single-tail primary amine lipids

presents unique thermodynamic challenges compared to modern tertiary amine ionizable

lipids.

HOPA is an amphiphilic ether lipid with a 16-carbon (hexadecyl) hydrophobic tail and a primary

amine headgroup.[2][3] Its high hydrophobicity (C16) combined with a high pKa (typically ~10.5

for primary amines) makes it prone to critical aggregation if ionic strength, pH, and solvent

polarity are not rigorously controlled.[2][3]

This guide moves beyond basic "mixing instructions" to address the causality of aggregation—

whether it is thermodynamic (solubility limit) or kinetic (colloidal instability).[3]

Part 1: Critical Parameter Assessment (Pre-
Formulation)

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1619834?utm_src=pdf-interest
https://www.chemeo.com/cid/32-674-8/Propylamine
https://pubchem.ncbi.nlm.nih.gov/compound/Laurixamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Hexyloxy_propylamine
https://www.benchchem.com/product/b1619834?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Laurixamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Hexyloxy_propylamine
https://pubchem.ncbi.nlm.nih.gov/compound/Laurixamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Hexyloxy_propylamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Hexyloxy_propylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Before troubleshooting a crashed formulation, validate your core parameters.[2][3] Aggregation

in HOPA formulations is often a result of ignoring the Krafft Point or the pKa/pH interplay.

Physical Property Reference Table
Parameter Value / Characteristic Impact on Aggregation

Molecular Weight ~299.5 g/mol
Affects molar calculations for

N/P ratios.[1][2][3]

Headgroup Primary Amine (-NH₂)

High pKa (~10.5). Permanently

cationic at pH 7.[1][2][3]4.

Strong electrostatic binding to

anions.[2][3]

Tail Structure C16 (Hexadecyl) Ether

High hydrophobicity.[1][2][3]

Requires ethanol or heat to

solubilize.[2][3]

Solubility (Water) Low (< 1 mg/mL at neutral pH)

Major Aggregation Trigger.

Must be protonated (pH < 9) or

in surfactant micelles to

dissolve.[1][2][3]

Critical Micelle Concentration

(CMC)
Low (~µM range)

Monomers rapidly self-

assemble.[1][2][3] Below CMC,

adsorption dominates; above

CMC, micelles form.[2][3]

The Solubility-pH Trap
Unlike tertiary amines (e.g., MC3, SM-102) which are neutral at physiological pH, HOPA

remains charged.[2][3]

At pH < 9: The amine is protonated (

).[2][3] The molecule acts as a cationic surfactant.[2][3][4] It is soluble but will aggregate
violently with anionic species (RNA/DNA/Proteins) via electrostatic bridging.[2][3]

At pH > 10: The amine deprotonates (
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).[2][3] The molecule loses charge, becomes hydrophobic, and precipitates immediately out
of aqueous solution.

Part 2: Troubleshooting Workflow (Interactive
Guide)
Scenario A: "My lipid precipitated during stock
preparation."
Diagnosis: You likely attempted to dissolve HOPA directly in a neutral aqueous buffer or cold

ethanol.[2][3]

Protocol 1: Robust Stock Solubilization

Solvent Choice: Use 100% Ethanol (anhydrous) or Methanol.[2][3] Do not use water for initial

stocks.[2][3]

Thermal Activation: Heat the solvent to 40–50°C. The C16 tail has a phase transition

temperature; you must be above this to break crystal packing.[2]

Acidification (Optional but Recommended): If you must have an aqueous stock, you must

acidify.[2][3] Add 10-20mM HCl or Citrate Buffer (pH 4.0).[2][3]

Why? Protonation of the headgroup creates repulsion between lipid monomers, preventing

crystallization.

Scenario B: "My LNP formulation aggregated upon
mixing with RNA."
Diagnosis: This is usually Electrostatic Bridging.[2][3] Because HOPA is a primary amine, it

binds nucleic acids too tightly, displacing water and causing hydrophobic collapse.[2][3]

Protocol 2: Controlled Microfluidic Mixing

Flow Rate Ratio (FRR): Increase the Aqueous:Ethanol ratio to 3:1 or 4:1.

Total Flow Rate (TFR): Increase TFR to >12 mL/min (benchtop scale).
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Mechanism:[1][2][3][5][6][7][8] Higher TFR increases the Reynolds number, ensuring rapid

mixing (< 2 ms). This traps the lipid in a kinetically stable nanoparticle state before large

thermodynamic aggregates can form.

N/P Ratio Adjustment:

Calculate the Nitrogen (Lipid) to Phosphate (RNA) ratio.[2][3][9]

Recommendation: For primary amines, an N/P of 6:1 to 10:1 is standard.[2][3] Too low

(e.g., 2:1) leads to neutral particles that aggregate instantly.[2][3]

Scenario C: "The formulation became cloudy after
dialysis (Buffer Exchange)."
Diagnosis:Ostwald Ripening or Salt-Induced Shielding.[2][3]

If you dialyzed into PBS (150mM NaCl), the salt ions shielded the positive charge of the

HOPA, reducing the Debye length. The particles lost colloidal stability and fused.

Protocol 3: Stabilization via PEG-Lipids

Immediate Fix: Add a PEG-Lipid (e.g., PEG2000-DMG) at 1.5% to 3.0% molar ratio.[2][3]

Why? The PEG layer provides steric hindrance, physically preventing the hydrophobic HOPA

cores from touching and fusing, even when salt shields the charge.

Part 3: Visual Troubleshooting Logic
Use this decision tree to identify the root cause of your aggregation.
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Observation: Aggregation/Precipitation

Is it in Organic Solvent or Aqueous?

Aqueous Formulation

Water/Buffer

Organic Stock (Ethanol)

Ethanol

Contains RNA/DNA? Is Temp > 40°C?

Action: Heat to 50°C
(Krafft Point Issue)

No

Check pH

No (Cloudy)

Cause: Electrostatic Bridging
(N/P Ratio too low)

Yes (Precipitate)

pH > 9.0 pH < 6.0

Cause: Amine Deprotonation
(Loss of Charge) Buffer contains Salt?

Cause: Ionic Shielding
Action: Increase PEG-Lipid

Yes
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Figure 1: Decision tree for diagnosing aggregation in 3-(Hexadecyloxy)propylamine
formulations. Blue nodes indicate decision points; Red nodes indicate root causes; Green

nodes indicate solutions.

Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use HOPA as a direct replacement for DOTAP? A: Yes, but with caution.[2][3] Both

are permanently cationic at physiological pH.[2][3] However, HOPA is a single-tail lipid,

whereas DOTAP is a double-tail lipid.[2][3] HOPA forms micelles (high curvature) rather than

stable bilayers (low curvature) on its own.[2][3]

Correction: You must mix HOPA with a "helper lipid" like Cholesterol or DSPC (typically 40-

50 mol%) to force it into a laminar/LNP structure.[2][3] Pure HOPA will form micelles that may

disrupt membranes aggressively (toxicity).[2][3]

Q2: My particle size (DLS) is showing a PDI > 0.3. Is this aggregation? A: A Polydispersity

Index (PDI) > 0.3 indicates a heterogeneous population.[2][3] While not "visible" precipitation, it

is micro-aggregation.[2][3]

Fix: Increase the ethanol mixing rate or perform extrusion through a 0.1 µm polycarbonate

membrane at 50°C. The heat ensures the C16 tail is fluid during sizing.

Q3: Why does my formulation aggregate when I add PBS? A: The "Salting Out" effect. The

primary amine on HOPA has a high charge density.[2] Chloride ions (

) in PBS bind tightly to the amine, screening the charge that keeps particles apart.

Fix: Formulate in a low-ionic strength buffer (e.g., 20mM Tris or HEPES) first.[2][3] Only

introduce salt after the particles are formed and stabilized with PEG-lipids.[2][3]

Part 5: Validation Protocol (Self-Validating System)
To ensure your troubleshooting worked, you must validate the colloidal stability.

Protocol: Dynamic Light Scattering (DLS) with Thermal Stress

Prepare Sample: Dilute LNP 1:100 in PBS.
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Measurement 1: Measure Size (Z-avg) and PDI at 25°C.

Stress Test: Incubate sample at 37°C for 1 hour (mimics body temp).

Measurement 2: Measure Size/PDI again.

Criteria:

Pass: Size change < 10% and PDI remains < 0.2.

Fail: Size doubles or PDI spikes. (Indicates lack of steric stabilization; add more PEG).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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